molecular formula C8H9N3OS B11775497 7-Methoxythieno[3,4-c]pyridine-1,3-diamine

7-Methoxythieno[3,4-c]pyridine-1,3-diamine

Cat. No.: B11775497
M. Wt: 195.24 g/mol
InChI Key: IZELVXNRXIUZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxythieno[3,4-c]pyridine-1,3-diamine (CAS Registry Number: 314033-46-0 ) is a high-purity heterocyclic organic compound supplied for research and development purposes. This compound has a molecular formula of C 8 H 9 N 3 OS and a molecular weight of 195.24 g/mol . It is characterized by its thienopyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities. As a fused heteroaromatic system, this diamine serves as a versatile and valuable chemical building block for the synthesis of more complex molecules. Its structure, featuring multiple nitrogen atoms and a methoxy group, makes it a promising scaffold for creating libraries of compounds in drug discovery projects. Research into analogous pyrrolo[3,4-c]pyridine-1,3-dione derivatives has demonstrated significant analgesic and sedative properties in pharmacological models, suggesting the potential for this core structure in the development of new therapeutic agents . Handling and Safety: This product is classified as harmful and irritating. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate personal protective equipment, including protective gloves, eye protection, and ensure use in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary administration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

7-methoxythieno[3,4-c]pyridine-1,3-diamine

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-11-2-4-6(5)8(10)13-7(4)9/h2-3H,9-10H2,1H3

InChI Key

IZELVXNRXIUZSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=C(SC(=C12)N)N

Origin of Product

United States

Synthetic Methodologies for 7 Methoxythieno 3,4 C Pyridine 1,3 Diamine and Analogous Thieno 3,4 C Pyridine Scaffolds

Classical Synthetic Approaches to Thieno[3,4-c]pyridines

Traditional synthetic strategies for building fused heterocyclic systems like thienopyridines generally rely on two main approaches: constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or, conversely, forming the pyridine ring from a thiophene precursor.

Ring-Closure Reactions for Fused Thiophene and Pyridine Ring Formation

The construction of the thieno[3,4-c]pyridine (B8695171) skeleton through ring-closure reactions is a cornerstone of classical synthesis. These methods involve the intramolecular cyclization of a suitably functionalized linear precursor.

Pyridine Ring Formation from a Thiophene Precursor: This strategy begins with a 3,4-disubstituted thiophene. For instance, a Hurtley reaction, which involves the condensation of an enolate with a thiophene bearing a leaving group, can be used to introduce side chains that are later cyclized. researchgate.net A process starting with a 3-acetamidothiophene, where the 2 and 5 positions are blocked, can be induced to form a pyridine ring at the 3,4-position through reaction with reagents like dimethylformamide and phosphorus oxychloride. researchgate.net Condensation of 4-acylthiophene-3-carboxylic acids with ammonia (B1221849) can also lead to the formation of thieno[3,4-c]pyridin-4-ones, which are valuable intermediates. researchgate.net

Thiophene Ring Formation from a Pyridine Precursor: Alternatively, the synthesis can commence from a pyridine derivative. The reaction of ortho-halogenated pyridines that contain activated methylene (B1212753) groups with reagents like carbon disulfide or phenyl isothiocyanate is a common method for building the fused thiophene ring. researchgate.net For example, 3,4-disubstituted pyridines can be functionalized to create precursors that undergo intramolecular cyclization to form the thiophene ring, yielding the thieno[3,4-c]pyridine core.

Table 1: Summary of Classical Ring-Closure Strategies
StrategyStarting Material TypeKey Reaction/ReagentsResulting ScaffoldReference
Pyridine Ring Formation3,4-Disubstituted Thiophene (e.g., 3-Acetamidothiophene)Vilsmeier-Haack type reagents (DMF/POCl₃)Thieno[3,4-c]pyridine researchgate.net
Thiophene Ring Formation3,4-Disubstituted Pyridine (e.g., ortho-halopyridine with active methylene)Carbon Disulfide / Phenyl IsothiocyanateThieno[3,4-c]pyridine researchgate.net
Pyridine Ring Formation4-Acylthiophene-3-carboxylic acidAmmonia in acetic acidThieno[3,4-c]pyridin-4-one researchgate.net

Multicomponent Reactions in Thienopyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.govsamipubco.comacsgcipr.org While specific MCRs for the thieno[3,4-c]pyridine skeleton are not widely reported, the principles are applicable to the synthesis of its precursors or isomers.

The Gewald reaction is a prominent MCR for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. nih.gov While this reaction, when applied to cyclic ketones like 1-methylpiperidin-4-one, typically yields the isomeric thieno[2,3-c]pyridine (B153571) scaffold, modifications in starting materials could potentially be explored to access the thieno[3,4-c] system. nih.gov

Other MCRs, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, are foundational in pyridine chemistry and can be adapted. acsgcipr.org A three-component synthesis could conceivably bring together a thiophene-based building block with components that form the pyridine ring in a one-pot process. samipubco.com For instance, a reaction involving an aromatic aldehyde, cyanothioacetamide, and other active methylene compounds can lead to condensed pyridine systems. researchgate.net The development of a specific MCR for the direct synthesis of functionalized thieno[3,4-c]pyridines remains an area of synthetic interest.

Modern and Regioselective Synthesis of 7-Methoxythieno[3,4-c]pyridine-1,3-diamine Precursors

Modern synthetic chemistry emphasizes high selectivity and efficiency. For a polysubstituted heterocycle like this compound, regiocontrol is paramount.

Recent advancements include metal-free, site-selective C–H bond functionalization and annulation techniques. kuleuven.be These methods allow for the direct formation of the thiophene ring onto a pyridine substrate with high control over the position of substitution. Another advanced strategy involves the generation and trapping of highly reactive intermediates like 3,4-pyridynes. The regioselectivity of nucleophilic or cycloaddition reactions with these intermediates can be controlled by substituents on the pyridine ring, offering a powerful tool for constructing highly functionalized pyridines that can serve as precursors to the thieno[3,4-c]pyridine system.

Strategies for Introducing Methoxy (B1213986) and Diamine Functionalities

Direct synthesis of this compound is not documented; therefore, a synthetic route must be proposed based on established transformations on analogous heterocyclic systems. A plausible strategy would involve constructing the core thieno[3,4-c]pyridine ring and then introducing the functional groups.

Introduction of the Methoxy Group: The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr). A likely precursor would be a 7-halo-thieno[3,4-c]pyridine (e.g., 7-chloro). This intermediate could be reacted with sodium methoxide (B1231860) in a suitable solvent to install the methoxy group at the C7 position. The synthesis of methoxypyridines from their corresponding chloropyridines is a well-established and high-yielding reaction.

Introduction of the Diamine Groups: The 1,3-diamine functionality can be installed via a nitration-reduction sequence. Electrophilic nitration of the thieno[3,4-c]pyridine core would be the first step. Thiophene rings are generally more susceptible to electrophilic substitution than pyridine rings, and mild nitrating agents (e.g., nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride) are often required to prevent substrate degradation. stackexchange.comresearchgate.net The directing effects of the fused rings and the methoxy group would determine the regioselectivity of the dinitration to yield a 1,3-dinitro intermediate. Subsequent reduction of the two nitro groups, commonly achieved with reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd), or iron in acidic media, would furnish the final 1,3-diamine product. google.com

A patent for the synthesis of 3,4-diaminopyridine (B372788) describes a three-step process starting from 4-methoxypyridine (B45360) involving nitration, amination (displacing the methoxy group), and finally reduction, showcasing the industrial application of these core reactions. google.com

Stereoselective Synthesis Considerations for Thienopyridine Derivatives

The target molecule, this compound, is an aromatic, planar molecule and therefore achiral. However, stereoselectivity becomes a critical consideration in the synthesis of its derivatives, particularly those with saturated or partially saturated rings (e.g., tetrahydrothienopyridines) or those bearing chiral substituents.

For example, cycloaddition reactions used to build additional fused rings onto the thienopyridine scaffold can be stereoselective. The Staudinger reaction of a 6,7-dihydrothieno[3,2-c]pyridine (B124271) with a ketene (B1206846) has been shown to proceed diastereospecifically, yielding exclusively the cis-cycloadduct. Furthermore, enantioselective syntheses have been developed for related tetrahydrothieno[3,2-c]pyridine derivatives, which are crucial when designing molecules to interact with chiral biological targets. researchgate.net These methods often rely on chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming steps.

Sustainable Chemistry Approaches and Process Optimization in Thienopyridine Synthesis

In line with the principles of green chemistry, modern synthetic efforts are focused on developing more sustainable and environmentally benign processes. nih.govnih.gov This is highly relevant to the synthesis of pyridine-based scaffolds.

Key areas of improvement include:

Catalysis: Shifting from stoichiometric reagents to catalytic systems, particularly those avoiding toxic or expensive heavy metals, is a major goal. kuleuven.be

Solvent Choice: Utilizing environmentally friendly solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. samipubco.comnih.gov

Atom Economy: Multicomponent reactions are inherently more atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. acsgcipr.org

Process Optimization: The use of microwave irradiation and flow chemistry can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov These techniques are increasingly being applied to the synthesis of heterocyclic compounds. acsgcipr.org

For example, one-pot MCRs for pyridine synthesis have been successfully carried out using microwave assistance or in greener deep eutectic solvents, demonstrating the applicability of these principles. acsgcipr.orgnih.gov

Molecular Design and Structure Activity Relationship Sar Studies of 7 Methoxythieno 3,4 C Pyridine 1,3 Diamine Derivatives

Design Principles for Thienopyridine-Based Scaffolds in Medicinal Chemistry

Thienopyridine derivatives, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, are recognized as "privileged scaffolds" in drug discovery. nih.govresearchgate.net This designation stems from their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net The versatility of the thienopyridine core allows for its application in treating a range of conditions, including cardiovascular diseases, central nervous system disorders, inflammation, and cancer. researchgate.netnih.gov

The design of thienopyridine-based drugs is guided by several key principles:

Structural Versatility : The thienopyridine system can exist in six different isomeric forms, depending on the fusion of the thiophene and pyridine rings. This structural diversity provides a foundational element for creating a wide range of derivatives with distinct biological profiles. researchgate.net

Physicochemical Property Modulation : The incorporation of the thienopyridine scaffold can positively influence important drug-like properties such as solubility, lipophilicity, and the capacity for hydrogen bonding. researchgate.net These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Bioisosteric Replacement : The thiophene ring within the scaffold is often considered a bioisostere of a benzene (B151609) ring. This allows medicinal chemists to replace phenyl groups with thienyl groups to modulate potency, alter metabolic pathways, or reduce toxicity while maintaining necessary interactions with the biological target.

Target-Oriented Synthesis : The development of novel thienopyridine derivatives is often guided by the structure of a specific biological target. For instance, thienopyridines have been designed as inhibitors of enzymes like phosphoinositide phospholipase C (PI-PLC) and Aurora-B kinase, which are implicated in cancer. nih.govnih.gov Molecular docking studies are frequently employed to predict how these compounds will bind to the active site of a target protein, guiding further structural modifications. nih.gov

The strategic application of these principles has led to the development of successful drugs and a rich pipeline of investigational compounds based on the thienopyridine scaffold.

Positional and Substituent Effects on Biological Activity

The biological activity of thienopyridine derivatives is highly dependent on the nature and position of substituent groups on the core scaffold. nih.gov

Influence of Methoxy (B1213986) Group on Activity Profiles in Thienopyridine Derivatives

The presence and position of a methoxy (-OCH3) group can significantly impact the antiproliferative activity of pyridine derivatives. Studies on various pyridine-based compounds have shown that the inclusion of methoxy groups can enhance their biological effects. nih.gov For example, in a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, promising anti-proliferative activity was observed against several cancer cell lines. rsc.org The electronic and steric properties of the methoxy group can influence how the molecule interacts with its target, potentially increasing binding affinity or altering its metabolic stability.

Role of Diamine Functionality in Ligand-Target Interactions

Amine (-NH2) functionalities are crucial for establishing key interactions between a ligand and its biological target. The hydrogen-bonding capacity of amino groups allows them to act as both hydrogen bond donors and acceptors, forming strong connections with amino acid residues in a protein's active site. The presence of amino groups has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov In thieno[2,3-b]pyridines, a 2-amino-3-carboxamido configuration has been found to be a key structural feature for potent biological activity. nih.gov The diamine functionality in 7-Methoxythieno[3,4-c]pyridine-1,3-diamine is therefore expected to play a critical role in its interactions with biological targets, likely through the formation of multiple hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.orgresearchgate.net This method is instrumental in drug design for predicting the activity of novel compounds and optimizing lead structures. mdpi.com

2D and 3D QSAR Approaches

Both 2D and 3D QSAR models have been successfully applied to thienopyridine derivatives to understand their structural requirements for biological activity. nih.govnih.gov

2D-QSAR : These models utilize descriptors that are independent of the molecule's 3D conformation. scispace.com They are particularly useful for large datasets and involve calculating descriptors based on the 2D structure, such as topological indices and atom counts.

3D-QSAR : These models consider the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity with the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the compounds. nih.govmdpi.com For a series of thienopyridine derivatives, 3D-QSAR models have demonstrated high predictive capability, with cross-validation coefficient (q²) values indicating robust models. nih.gov

The table below summarizes the statistical results from a 3D-QSAR study on thienopyridine derivatives.

3D-QSAR Modelq² (Cross-validation coefficient)r² (Correlation coefficient)r²pred (Predictive r-squared)
CoMFA 0.6710.970.86
CoMSIA 0.6470.970.88

Data compiled from studies on thienopyridine and thienopyrimidine derivatives. nih.govnih.gov

Derivation and Interpretation of Computational Descriptors for Activity Correlation

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as:

Constitutional Descriptors : Reflect the molecular composition (e.g., molecular weight, atom counts).

Topological Descriptors : Describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors : Derived from quantum mechanics calculations, these include properties like ionization potential, electron affinity, and dipole moment. jetir.org

3D Descriptors : Based on the 3D structure, these include steric and electronic fields as used in CoMFA and CoMSIA.

In QSAR studies of thienopyridine analogs, contour maps generated from CoMFA and CoMSIA models provide a visual interpretation of the results. nih.gov For instance, these maps can indicate regions where bulky substituents are favored or disfavored for enhancing biological activity. Studies have shown that for certain thienopyridine derivatives, the presence of hydrophobic groups with electron-withdrawing effects at specific positions (e.g., R4 and R6) is likely to increase biological activity. nih.gov The interpretation of these descriptors and contour maps provides crucial insights for the rational design of more potent analogs of this compound.

Preclinical Biological Investigations and Proposed Mechanisms of Action for 7 Methoxythieno 3,4 C Pyridine 1,3 Diamine

In Vitro and Relevant In Vivo Preclinical Models for Activity Assessment

The diverse biological activities of thienopyridine derivatives have been evaluated using a variety of established preclinical models. These models are crucial for determining the potential therapeutic applications of compounds like 7-Methoxythieno[3,4-c]pyridine-1,3-diamine.

In Vitro Models:

Cell-Based Assays: Human cancer cell lines are extensively used to screen for antitumor activity. For instance, the hepatocellular carcinoma (HCC)-specific anticancer activity of certain novel thienopyridines was identified through screening against human hepatoma HepG2 cells. nih.gov Other cell lines, such as the MCF-7 breast cancer cell line, have been used to evaluate the cytotoxic and apoptosis-inducing effects of related pyridine (B92270) derivatives. nih.govnih.gov

Platelet Aggregation Assays: To assess the well-known antiplatelet activity of thienopyridines, in vitro assays measuring adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in platelet-rich plasma are standard. angelfire.comnih.gov These assays are fundamental in studying P2Y12 receptor antagonism.

Anti-inflammatory Screening: The potential anti-inflammatory effects of thienopyridine derivatives have been investigated by measuring their ability to inhibit nitric oxide (NO) production in relevant cell models. nih.gov

Angiogenesis Models: The anti-angiogenic potential of thienopyridines has been studied using in vitro models where compounds are added to angiogenesis chambers containing fibrin (B1330869) gel, and the formation of new microvascular sprouts is observed and quantified. nih.gov

In Vivo Models:

Thrombosis Models: Animal models are employed to confirm the antiplatelet and antithrombotic effects observed in vitro. For example, the thrombolytic activity of ticlopidine (B1205844) and its congeners has been studied in anesthetized rats with extracorporeal circulation where arterial blood superfuses thrombi adhering to a collagen strip. nih.gov

Cancer and Metastasis Models: The antitumor and anti-angiogenic effects of thienopyridines have been evaluated in murine models. For example, the thienopyridine SR 25989 was assessed for its ability to inhibit metastatic dissemination and growth in a murine pulmonary metastasis model. nih.gov

Pharmacokinetic Studies: Mouse models are used to characterize the pharmacokinetics and tissue distribution of novel thienopyridine derivatives to understand their absorption and distribution profiles following oral administration. researchgate.net

Exploration of Molecular and Cellular Mechanisms

Understanding the molecular and cellular mechanisms underlying the biological activities of thienopyridines is key to their development. Research has focused on enzyme inhibition, receptor interaction, and the modulation of critical cellular pathways.

While the primary mechanism for many prominent thienopyridines involves receptor antagonism, investigations have also revealed interactions with various enzyme systems.

Cytochrome P450 (CYP) Enzymes: Thienopyridines such as clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs that require metabolic activation by hepatic CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2B6) to exert their antiplatelet effect. wikipedia.orgnih.gov The efficiency of this enzymatic conversion is a critical factor in their pharmacological activity. nih.govnih.gov

Respiratory Complex I Inhibition: In the context of antimicrobial activity, thienopyrimidine derivatives have been identified as inhibitors of the respiratory complex I in Helicobacter pylori, demonstrating a novel mechanism for antibacterial action within this class of compounds. nih.gov

Caspase-3 Inhibition: Related heterocyclic structures, specifically 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, have been identified as potent inhibitors of caspase-3, an essential enzyme in the apoptotic pathway. researchgate.net

The most extensively studied mechanism for the thienopyridine class is the antagonism of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.

Irreversible P2Y12 Antagonism: Thienopyridines like ticlopidine, clopidogrel, and prasugrel are selective, irreversible antagonists of the P2Y12 receptor. oup.comwikipedia.org Their active metabolites, formed after hepatic metabolism, bind covalently to cysteine residues on the receptor. oup.comfrontiersin.org This action blocks ADP from binding to the receptor, thereby inhibiting ADP-mediated platelet activation and aggregation. nih.govontosight.ai This blockade persists for the entire lifespan of the platelet. oup.com

Mechanism of Inhibition: By inhibiting the P2Y12 receptor, which is coupled to a G inhibitory protein, thienopyridines prevent the inhibition of adenylyl cyclase, leading to the stabilization of intracellular cyclic AMP levels. angelfire.com This ultimately blocks the activation of glycoprotein (B1211001) IIb/IIIa complexes, which are necessary for fibrinogen to cross-link platelets and form a stable thrombus. angelfire.com

Beyond receptor antagonism, certain thienopyridine derivatives have been shown to modulate fundamental cellular pathways, particularly those involved in cell proliferation and programmed cell death, which is relevant to their antitumor activity.

Cell Cycle Arrest: A novel thienopyridine analog, compound 1g, was found to induce G0/G1 arrest in HepG2 human hepatoma cells at low micromolar concentrations, halting the cell cycle and preventing proliferation. nih.gov

Induction of Apoptosis: Several studies have demonstrated the ability of thienopyridine and related structures to induce apoptosis (programmed cell death) in cancer cells.

The same compound that induced cell cycle arrest (1g) also triggered apoptosis in HepG2 cells. nih.gov

Novel pyrano[3,2-c]pyridine derivatives were shown to inhibit the growth of MCF-7 breast cancer cells and induce apoptosis, as evidenced by an increase in the sub-G1 population in cell cycle analysis and exposure of phosphatidylserine (B164497) on the outer cell membrane. nih.gov

Other 3-cyano-2-substituted pyridines have also been investigated for their ability to induce apoptosis in MCF-7 cells. nih.gov

Modulation of p53 Pathway: Spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been shown to inhibit the p53-MDM2 protein-protein interaction. By disrupting this interaction, these compounds can increase the levels of the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest and apoptosis. ekb.eg

Broad Spectrum Preclinical Biological Activities of Thienopyridine Derivatives

The thienopyridine scaffold has proven to be a privileged structure, with its derivatives demonstrating a wide array of biological activities in preclinical studies. researchgate.net

Antitumor and Anti-Angiogenic Activity: Certain thienopyridine derivatives exhibit potent and specific anticancer activity. nih.gov For instance, one analog was found to be highly potent and specific against hepatocellular carcinoma cells. nih.gov The mechanism for this can be linked to the induction of cell cycle arrest and apoptosis. nih.gov Additionally, anti-angiogenic effects have been observed, with the thienopyridine SR 25989 inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis, possibly by up-regulating the endogenous angiogenesis inhibitor thrombospondin-1. nih.gov

Anti-inflammatory Activity: Thienopyridines have demonstrated anti-inflammatory properties. Beyond their anti-aggregatory effects, they can reduce the formation of platelet-leukocyte conjugates and decrease the expression of inflammatory markers like CD40 ligand and P-selectin. oup.com Some derivatives have been specifically identified as potent inhibitors of nitric oxide (NO) production, a key mediator in inflammation. nih.gov

Antimicrobial Activity: The thienopyridine scaffold has been utilized to develop agents with antimicrobial properties. Thienopyrimidines have been developed as inhibitors of the respiratory complex I in Helicobacter pylori, showcasing a targeted antibacterial strategy. nih.gov The broad spectrum of activity also includes general antibacterial and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net

Antiviral Activity: The potential for thienopyridine derivatives as antiviral agents has also been reported in the broader chemical literature, highlighting the versatility of this chemical scaffold. researchgate.netresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of 7 Methoxythieno 3,4 C Pyridine 1,3 Diamine

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential protein targets for a ligand and elucidating its binding mode at the atomic level.

For 7-Methoxythieno[3,4-c]pyridine-1,3-diamine, molecular docking simulations can be employed to screen a wide range of protein targets, such as kinases, to identify those with which it is most likely to interact. The process involves preparing the 3D structure of the ligand and the target protein, followed by the use of docking software to predict the binding affinity and pose of the ligand within the protein's active site. The results of these simulations are often ranked based on a scoring function that estimates the binding free energy.

Once a potential protein target is identified, a detailed analysis of the ligand-protein interactions is crucial. For thienopyridine scaffolds like this compound, this involves identifying the specific types of interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and salt bridges. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to detect and visualize these interactions, providing a comprehensive profile of the binding mode. nih.gov This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

The following table summarizes the types of interactions that are typically analyzed in ligand-protein interaction profiling:

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.
Hydrophobic Interactions Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules.
Salt Bridges A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues.
π-Stacking Non-covalent interactions between aromatic rings.
Cation-π Interactions Occur between a cation and the face of an electron-rich π system.

Hot spot analysis is a computational method used to identify key residues within a protein's binding site that contribute significantly to the binding affinity. By identifying these "hot spots," researchers can understand which interactions are most critical for ligand binding. This knowledge is particularly useful for lead optimization, as modifications to the ligand can be designed to better interact with these key residues. For this compound, hot spot analysis can guide the chemical synthesis of derivatives with improved binding affinity and specificity for its target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the complex. nih.gov For this compound, MD simulations can be used to assess the stability of the docked pose and to explore the flexibility of both the ligand and the protein upon binding. nih.govnih.gov These simulations can reveal important information about the dynamic behavior of the complex that is not captured by static docking methods. nih.gov

The stability of the ligand-protein complex over the course of the simulation can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions. A stable complex will typically exhibit a low and stable RMSD value.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules. conicet.gov.ar These methods can provide highly accurate predictions of molecular geometries, energies, and electronic properties. conicet.gov.ar For this compound, DFT calculations can be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. nih.gov

This information is valuable for understanding the molecule's reactivity and for predicting its behavior in chemical reactions. For instance, the energies of the HOMO and LUMO can be used to calculate the chemical hardness and softness of the molecule, which are indicators of its reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its potential interaction sites.

The following table outlines some of the key parameters that can be calculated using DFT:

ParameterDescription
Optimized Geometry The lowest energy conformation of the molecule.
HOMO Energy The energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity.
Electrostatic Potential A map of the charge distribution on the surface of the molecule.

Lead Optimization Strategies for 7 Methoxythieno 3,4 C Pyridine 1,3 Diamine Derivatives

Hit-to-Lead and Lead-to-Candidate Progression Methodologies

The journey from an initial screening "hit" to a "lead" and ultimately a "drug candidate" is a systematic process of iterative chemical modification and biological evaluation. youtube.com For a thienopyridine derivative, this progression involves transforming a compound with initial, perhaps modest, activity into a molecule with a more drug-like profile.

The initial hit, identified through screening campaigns, often requires significant optimization. Key objectives in the hit-to-lead phase for a 7-Methoxythieno[3,4-c]pyridine-1,3-diamine derivative would include:

Potency Enhancement: Initial hits may have binding affinities in the micromolar range. The goal is to improve this to nanomolar potency through chemical modifications. youtube.com

Improving Physicochemical Properties: Modifications are made to enhance solubility, permeability, and metabolic stability, which are crucial for oral bioavailability. nih.gov

Establishing Structure-Activity Relationships (SAR): A systematic exploration of how different substituents on the thienopyridine core affect biological activity is undertaken to guide further design. nih.govresearchgate.net

Once a "lead" compound with improved potency and properties is identified, the lead-to-candidate phase begins. This stage involves more rigorous testing and refinement to ensure the molecule has the best possible chance of success in clinical trials. This includes optimizing selectivity to minimize off-target effects and conducting preliminary in vivo studies to assess efficacy and pharmacokinetics. For thienopyridines, which are often prodrugs, understanding their metabolic activation is also a crucial part of this progression. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) and Fragment Growing/Linking in Thienopyridine Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to traditional high-throughput screening (HTS). nih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to the biological target. pharmafeatures.comnih.gov These fragment hits serve as starting points for building more potent, lead-like molecules. lifechemicals.com

For a thienopyridine scaffold, FBDD can be applied using two primary strategies:

Fragment Growing: This is a straightforward approach where a confirmed fragment hit is extended by adding chemical groups to occupy adjacent pockets in the target's binding site. lifechemicals.comrug.nlcresset-group.com For instance, a small fragment binding to a key sub-pocket could be elaborated into a larger this compound derivative to increase interactions and enhance potency. cresset-group.com The precise alterations allow for a versatile exploration of the chemical space within the target's binding pocket. rug.nl

Fragment Linking: This more challenging strategy involves identifying two or more different fragments that bind to separate, adjacent regions of the target protein. nih.gov A chemical linker is then designed to connect these fragments into a single, high-affinity molecule. lifechemicals.comcresset-group.com While complex, successful linking can lead to a dramatic increase in potency. lifechemicals.com The challenge lies in designing a linker that maintains the optimal binding orientation of each fragment without introducing strain. rug.nlnih.gov

FBDD offers advantages such as higher hit rates and the potential to generate leads with better ligand efficiency compared to HTS. nih.govrug.nl

Rational Design and De Novo Design Approaches for Thienopyridine Leads

Rational and de novo design approaches leverage structural information about the target protein to guide the creation of novel inhibitors. These methods are instrumental in optimizing thienopyridine-based leads.

Rational Design relies on an existing molecular framework and an understanding of the target's binding site to make informed modifications. This process often involves:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the this compound core and correlating these changes with biological activity to build a predictive model for design. nih.gov

Structure-Based Drug Design (SBDD): Using high-resolution structural data from X-ray crystallography or NMR of the target-ligand complex to visualize binding interactions. This allows chemists to design modifications that enhance favorable contacts or displace unfavorable ones, such as unstable water molecules. nih.gov

De Novo Design involves building a novel ligand from scratch, often with the aid of computational algorithms. nih.gov The process can start with a few atoms or a core scaffold like the thienopyridine ring placed within the active site of the target. The software then "grows" the molecule atom-by-atom or fragment-by-fragment, optimizing its fit and interactions within the binding pocket. rsc.org This approach can lead to the discovery of entirely novel chemical entities that might not be conceived through traditional medicinal chemistry intuition. nih.govrsc.org

In Silico Tools and Techniques Employed in Lead Optimization of Heterocyclic Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict and analyze the behavior of molecules like this compound, thereby saving significant time and resources. numberanalytics.com

A variety of in silico techniques are employed in the lead optimization of heterocyclic compounds: schrodinger.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is used to screen virtual libraries of thienopyridine derivatives and prioritize compounds for synthesis based on their predicted binding affinity and mode. nih.govresearchgate.net

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure, reactivity, and stability of molecules. numberanalytics.comcamjol.info Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electronic properties and potential for charge transfer interactions, which are crucial for binding. camjol.inforesearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This helps assess the stability of binding interactions and can reveal conformational changes that are not apparent in static crystal structures.

Free Energy Perturbation (FEP): This physics-based method provides highly accurate predictions of protein-ligand binding affinities, making it a powerful tool for prioritizing which molecular designs to synthesize. schrodinger.com

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify potential liabilities early in the optimization process. nih.gov

These computational tools are often used in combination to build a comprehensive understanding of a compound's behavior and to guide the design of derivatives with improved therapeutic profiles. numberanalytics.comclick2drug.org

Table 1: Key In Silico Tools in Heterocyclic Compound Optimization

Tool/TechniquePrimary Application in Lead OptimizationInformation Gained
Molecular DockingVirtual screening and binding mode prediction. nih.govresearchgate.netBinding affinity scores, ligand conformation, key interactions (e.g., hydrogen bonds).
Density Functional Theory (DFT)Calculation of electronic properties. numberanalytics.comcamjol.infoHOMO-LUMO energy gap, electrostatic potential, reactivity, stability. researchgate.net
Molecular Dynamics (MD)Assessing the stability of the ligand-protein complex.Flexibility of ligand and protein, stability of interactions over time, conformational changes.
Free Energy Perturbation (FEP+)Accurate prediction of relative binding affinities. schrodinger.comQuantitative change in potency resulting from a chemical modification.
ADMET Prediction ModelsEarly assessment of drug-like properties. nih.govSolubility, permeability, metabolic stability, potential toxicity flags.

Optimization of Specific Moieties for Enhanced Target Selectivity and Potency

The specific chemical groups, or moieties, on the this compound scaffold are key determinants of its biological activity. Systematic optimization of these moieties is essential for improving potency and achieving selectivity for the desired target over other related proteins.

Structure-activity relationship (SAR) studies on pyridine (B92270) and thienopyridine derivatives have revealed several key principles:

Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. For instance, the introduction of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity in some pyridine derivatives by forming key hydrogen bonds with the target. nih.gov The 7-methoxy group on the core scaffold is likely a critical interaction point that can be further optimized.

Amine Substituents: The 1,3-diamine groups offer two points for modification. Altering the substituents on these amines can explore different regions of the binding pocket. For example, adding branched alkyl groups or aromatic rings can probe for hydrophobic interactions and improve potency, as seen in the optimization of other thienopyrimidine inhibitors. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (groups with similar physical or chemical properties) is a common strategy. For example, a carboxylic acid might be replaced with a tetrazole to improve metabolic stability or cell permeability while retaining a key acidic interaction.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, which can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

By carefully analyzing the SAR, medicinal chemists can rationally design derivatives where each moiety is optimized to maximize interactions with the target protein while minimizing interactions with off-targets, leading to a more potent and selective drug candidate. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the structural and functional properties of 7-Methoxythieno[3,4-c]pyridine-1,3-diamine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, 2D) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For functional properties, UV-Vis spectroscopy and X-ray crystallography can confirm electronic transitions and crystalline packing. Chromatographic methods (HPLC, TLC) ensure purity validation .

Q. How can researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Kinetic studies and in-situ monitoring (e.g., FTIR) help track intermediate formation .

Q. What theoretical frameworks guide the study of this compound’s potential applications in drug discovery?

  • Methodological Answer : Link research to conceptual frameworks in medicinal chemistry, such as structure-activity relationship (SAR) models or molecular docking simulations. These frameworks help predict binding affinity to biological targets (e.g., enzymes in multidrug-resistant pathogens) .

Q. How should researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) validated for biocompatibility. Conduct dynamic light scattering (DLS) to assess aggregation. Alternatively, derivatization (e.g., prodrug strategies) can enhance aqueous solubility without altering core pharmacophores .

Advanced Research Questions

Q. What experimental and computational methods resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate biological assays (e.g., cytotoxicity via MTT vs. apoptosis markers) to rule out false positives. Computational studies (molecular dynamics simulations) can reconcile discrepancies by modeling compound-target interactions under varying physiological conditions (pH, ionic strength) .

Q. How can researchers design a robust study to investigate the compound’s mechanism of action in multidrug-resistant systems?

  • Methodological Answer : Use omics approaches (transcriptomics/proteomics) to identify differentially expressed genes/proteins post-treatment. Combine with fluorescence-based efflux pump inhibition assays to assess synergy with existing chemotherapeutics .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Bayesian hierarchical models account for variability in replicate experiments .

Q. How can researchers integrate this compound into advanced material science applications (e.g., organic electronics)?

  • Methodological Answer : Characterize electronic properties via cyclic voltammetry (HOMO/LUMO levels) and charge-carrier mobility measurements (time-of-flight). Use density functional theory (DFT) to predict optoelectronic behavior in device configurations .

Methodological Best Practices

  • Literature Review : Conduct systematic reviews using databases like PubMed and SciFinder, prioritizing peer-reviewed journals. Bibliometric tools (VOSviewer) map research trends and gaps .
  • Data Validation : Replicate key findings across independent labs. Use standardized reference materials (e.g., NIST-certified compounds) for calibration .
  • Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all synthetic protocols and raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.